molecular formula C22H28O2Si B14281142 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 162407-37-6

6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol

Cat. No.: B14281142
CAS No.: 162407-37-6
M. Wt: 352.5 g/mol
InChI Key: YIUBJCXOKOZAEG-UHFFFAOYSA-N
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Description

6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is a compound that features a silyl ether protecting group, specifically the tert-butyl(diphenyl)silyl group, attached to a hexa-2,4-dien-1-ol backbone. This compound is of interest in organic chemistry due to its stability and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of the hydroxyl group in hexa-2,4-dien-1-ol using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the primary hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This stability is due to the bulky nature of the silyl group, which shields the hydroxyl group from acidic and nucleophilic attacks .

Comparison with Similar Compounds

Properties

CAS No.

162407-37-6

Molecular Formula

C22H28O2Si

Molecular Weight

352.5 g/mol

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxyhexa-2,4-dien-1-ol

InChI

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4-17,23H,18-19H2,1-3H3

InChI Key

YIUBJCXOKOZAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC=CCO

Origin of Product

United States

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